molecular formula C8H7ClN2O2 B175618 2-Aminoisoindoline-1,3-dione hydrochloride CAS No. 1198286-64-4

2-Aminoisoindoline-1,3-dione hydrochloride

Cat. No. B175618
M. Wt: 198.6 g/mol
InChI Key: KMPFXJGIHPMEGV-UHFFFAOYSA-N
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Description

2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It has a molecular weight of 198.60 g/mol .


Synthesis Analysis

The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride and its derivatives has been reported in several studies . For instance, one study reported the synthesis, molecular modeling, and in vitro biological evaluation of novel substituted N-amino phthalamide derivatives . Another study described a green and convenient approach for the synthesis of a series of 4H-pyrans using 2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles .


Molecular Structure Analysis

The molecular structure of 2-Aminoisoindoline-1,3-dione hydrochloride can be represented by the InChI code: InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminoisoindoline-1,3-dione hydrochloride include a molecular weight of 198.60 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 63.4 Ų .

Scientific Research Applications

Pharmacological Properties and Mechanisms of Action

  • Lurasidone's Pharmacodynamics : Lurasidone, a compound structurally related to 2-Aminoisoindoline-1,3-dione hydrochloride, has been examined for its efficacy and safety in treating psychotic and mood disorders. Its distinctive pharmacodynamic profile is highlighted, demonstrating how its mechanism contributes to its effectiveness in acute bipolar depression and schizophrenia, with a noted low risk for weight gain and metabolic issues (Pompili et al., 2018).

Therapeutic Research and Clinical Applications

  • Antitumor Activity of Streptonigrin : Streptonigrin, showcasing a functionalized structure with similarities to 2-Aminoisoindoline-1,3-dione, demonstrates significant antitumor activity through DNA strand scission facilitated by metal ions. This mechanism underlines the therapeutic potential of compounds with similar functional groups in cancer treatment (Harding & Long, 1997).

Novel Drug Design and Synthesis

  • Synthesis and Biological Potential of Tetrahydroisoquinolines : Research into tetrahydroisoquinolines, which share a common structural motif with 2-Aminoisoindoline-1,3-dione hydrochloride, outlines their synthesis and the exploration of their anticancer and neuroprotective properties. This body of work emphasizes the potential of these compounds in developing new therapeutic agents (Singh & Shah, 2017).

Molecular Targets and Drug Interactions

  • FTY720 in Cancer Therapy : The review on FTY720, a compound that shares pharmacological similarities with 2-Aminoisoindoline-1,3-dione hydrochloride, highlights its antitumor efficacy across several cancer models. This includes a discussion on its molecular targets, indicating a complex mechanism of action beyond its immunosuppressive properties, offering insights into the broader applications of similar compounds in oncology (Zhang et al., 2013).

Future Directions

In terms of future directions, one study suggested that 2-amino phthalamide scaffold derivatives exhibited good antimicrobial and anticancer activities and might be used as leads for further optimization . This indicates potential future research directions in the development of new drug candidates with improved antimicrobial and anticancer activities.

properties

IUPAC Name

2-aminoisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFXJGIHPMEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603665
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoisoindoline-1,3-dione hydrochloride

CAS RN

1198286-64-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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